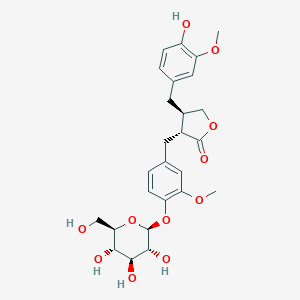

Matairesinoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGCATAPYOEULE-LHHMAMHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177784 | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-85-9 | |

| Record name | Matairesinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Matairesinoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRE59W9FDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Matairesinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of matairesinoside, a lignan of significant interest in the scientific community for its potential therapeutic properties. The document outlines its natural sources, distribution within the plant kingdom, and quantitative data where available. Furthermore, it details the experimental protocols for extraction, isolation, and quantification, and explores the molecular signaling pathways through which its aglycone, matairesinol, exerts its biological effects.

Natural Sources and Distribution of this compound

This compound is a lignan glycoside found in various plant species. Its distribution is notable in several plant families, with significant concentrations reported in the Asteraceae and Oleaceae families.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and even the time of collection. The following table summarizes the available quantitative data for this compound in various natural sources.

| Plant Species | Family | Plant Part | This compound Concentration | Citation |

| Arctium lappa (Greater Burdock) | Asteraceae | Fruits | 140 ± 60 µg/g dry weight (2021) | |

| Arctium lappa (Greater Burdock) | Asteraceae | Fruits | 70 ± 30 µg/g dry weight (2022) | |

| Forsythia suspensa (Weeping Forsythia) | Oleaceae | Leaves | Content of total lignans reported as 59.31 ± 2.14 mg/g in tea, specific this compound concentration not detailed.[1] | |

| Forsythia viridissima (Greenstem Forsythia) | Oleaceae | Flowers | Isolated, but quantitative data not provided in the abstract.[2] | |

| Trachelospermum asiaticum (Asiatic Jasmine) | Apocynaceae | Stems | Matairesinol-4,4′-di-O-β-D-glucopyranoside isolated, but quantitative data for this compound not provided.[3] |

It is important to note that while Forsythia species are frequently cited as sources of this compound, precise quantitative data remains limited in the readily available literature.[4][5]

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound from plant matrices are crucial for research and development. The following section outlines the key experimental methodologies.

Extraction of this compound

-

Sample Preparation : Plant material (e.g., fruits, leaves, stems) is dried and finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction :

-

Maceration : The powdered plant material is soaked in a suitable solvent, such as methanol or ethanol, for an extended period with occasional agitation.

-

Soxhlet Extraction : Continuous extraction with a solvent in a Soxhlet apparatus allows for efficient extraction.

-

Ultrasonic-Assisted Extraction (UAE) : The use of ultrasound can enhance the extraction efficiency by disrupting cell walls.

-

Microwave-Assisted Extraction (MAE) : This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

Column chromatography is a standard technique for the isolation and purification of this compound from the crude extract.

-

Stationary Phases : Silica gel and Sephadex LH-20 are commonly used stationary phases.

-

Mobile Phases : A gradient of solvents with increasing polarity, such as chloroform-methanol or ethyl acetate-methanol mixtures, is typically employed to elute the compounds.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of this compound.

-

Chromatographic System : A typical HPLC system consists of a pump, injector, column, and a detector (e.g., UV or Mass Spectrometer).

-

Column : A reversed-phase C18 column is commonly used for the separation.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is a common mobile phase.

-

Detection : UV detection is typically set at around 280 nm, which is the absorption maximum for lignans.

-

Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with known concentrations of a pure this compound standard.

For more sensitive and specific quantification, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed.

Signaling Pathways

This compound is the glycoside of matairesinol. In the human body, it is likely hydrolyzed to its aglycone, matairesinol, which is then responsible for the observed biological activities. The following diagrams illustrate the key signaling pathways modulated by matairesinol.

Caption: Anticancer signaling pathway of matairesinol.

Caption: Anti-inflammatory signaling pathway of matairesinol.

Distribution of this compound in the Plant Kingdom

The following diagram illustrates the known distribution of this compound across different plant families and genera.

Caption: Distribution of this compound in the plant kingdom.

References

- 1. Analysis of chemical compounds and toxicological evaluation of Forsythia suspensa leaves tea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of biologically active compounds from Forsythia viridissima flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

In Vitro Antioxidant Activity of Matairesinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinoside, a lignan glycoside found in various plant species, is garnering significant interest for its potential health benefits, including its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, designed for researchers, scientists, and professionals in drug development. While quantitative data for isolated this compound is limited in publicly available literature, this document summarizes the established methodologies for assessing antioxidant capacity, details relevant experimental protocols, and explores the potential signaling pathways involved in its antioxidant action, drawing insights from its aglycone, Matairesinol. This guide aims to be a foundational resource for initiating and advancing research into the antioxidant potential of this compound.

Introduction to this compound and its Antioxidant Potential

This compound is a precursor to the enterolignan enterolactone, which is produced by gut microbiota and is known for its potential health-promoting effects. As a phenolic compound, this compound is structurally equipped to act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. Natural antioxidants like this compound are therefore of significant interest for their potential to mitigate oxidative damage.

Quantitative Data on In Vitro Antioxidant Activity

A comprehensive search of scientific literature reveals a scarcity of specific quantitative data on the in vitro antioxidant activity of isolated this compound. Studies have more commonly focused on plant extracts containing a mixture of compounds, including this compound, or on its aglycone, Matairesinol. The following tables are presented as templates to be populated as more specific data becomes available.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound/Extract | Concentration Range | IC50 Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Example: Plant Extract containing this compound |

Table 2: ABTS Radical Scavenging Activity of this compound

| Compound/Extract | Concentration Range | IC50 Value (µg/mL or µM) or TEAC Value | Positive Control (e.g., Trolox) IC50/TEAC | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Example: Plant Extract containing this compound |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound/Extract | Concentration Range | FRAP Value (µM Fe(II)/mg or µM Trolox Equivalents/mg) | Positive Control (e.g., Ascorbic Acid, Trolox) FRAP Value | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Example: Plant Extract containing this compound |

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for the key experiments commonly used to assess the in vitro antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or extract)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions from the stock solution.

-

Assay:

-

Add a specific volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well plate.

-

Add a small volume of the sample or standard at different concentrations (e.g., 20 µL) to the wells.

-

For the blank, add the solvent used for the sample instead of the sample itself.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1][2]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (or extract)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.

-

Add a small volume of the sample or standard at different concentrations (e.g., 10 µL) to the wells.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate buffer (pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

-

Ferric chloride (FeCl₃) solution

-

This compound (or extract)

-

Positive control (e.g., Ferrous sulfate, Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

-

Warm the reagent to 37°C before use.

-

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add a specific volume of the FRAP reagent (e.g., 180 µL) to each well of a 96-well plate.

-

Add a small volume of the sample, standard, or blank (e.g., 20 µL) to the wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualization of Methodologies and Signaling Pathways

Experimental Workflows

Caption: Workflow diagrams for DPPH, ABTS, and FRAP antioxidant assays.

Potential Signaling Pathways in Antioxidant Action

While direct evidence for this compound is still emerging, studies on its aglycone, Matairesinol, suggest potential involvement of key signaling pathways in mediating its antioxidant and anti-inflammatory effects. These pathways are crucial for cellular defense against oxidative stress.[3][4]

Caption: Potential signaling pathways modulated by this compound for antioxidant effects.

Discussion and Future Directions

The available evidence, primarily from studies on related compounds and plant extracts, suggests that this compound possesses antioxidant properties. The direct scavenging of free radicals is a likely mechanism, which can be quantified using assays such as DPPH, ABTS, and FRAP. Furthermore, this compound may exert its antioxidant effects through the modulation of cellular signaling pathways, including the activation of the AMPK/Nrf2 axis and the inhibition of pro-inflammatory MAPK and NF-κB pathways.

Future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro testing.

-

Quantitative Analysis: Conducting comprehensive studies to determine the IC50 and equivalent antioxidant capacity values for isolated this compound in various antioxidant assays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to understand its cellular antioxidant mechanisms.

-

In Vivo Studies: Translating in vitro findings to in vivo models to assess the bioavailability, metabolism, and efficacy of this compound in mitigating oxidative stress-related conditions.

Conclusion

This compound holds promise as a natural antioxidant compound. While there is a clear need for more specific quantitative data on its in vitro activity, the established methodologies and understanding of related compounds provide a strong foundation for future research. This technical guide serves as a comprehensive resource to facilitate further investigation into the antioxidant potential of this compound, with the ultimate goal of harnessing its therapeutic benefits.

References

- 1. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Evaluating the Cytotoxic Effects of Matairesinoside on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinoside, a lignan found in various plants, is a subject of interest for its potential pharmacological activities, including anticancer effects. Evaluating the cytotoxic potential of such natural compounds is a critical first step in the drug discovery pipeline. This technical guide outlines the methodologies, data presentation standards, and mechanistic investigations required to characterize the cytotoxic effects of this compound on cancer cell lines. While extensive peer-reviewed data on the specific cytotoxic IC50 values and detailed molecular mechanisms of this compound are not widely available in the public domain, this document serves as a comprehensive framework for conducting and interpreting such studies. We will cover key assays for determining cell viability, apoptosis, and cell cycle arrest, and illustrate the potential signaling pathways involved.

Quantitative Analysis of Cytotoxicity

A primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.[1] In this context, it represents the concentration of this compound required to reduce the viability of a cancer cell population by half.[1] Data should be collected across multiple cell lines and time points to understand the compound's potency and spectrum of activity.[2]

Table 1: Template for IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| MDA-MB-231 | Breast Adenocarcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| HCT-116 | Colorectal Carcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| HepG2 | Hepatocellular Carcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| PC-3 | Prostate Cancer | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available |

Note: Specific IC50 values for this compound are not extensively documented in the reviewed literature. This table serves as a standardized format for presenting such data once generated.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Beyond general cytotoxicity, it is crucial to determine the mechanism of cell death. Natural compounds often exert their anticancer effects by inducing programmed cell death (apoptosis) or by halting the cell division cycle (cell cycle arrest), preventing proliferation.[3][4]

Induction of Apoptosis

Apoptosis is a controlled cellular process characterized by morphological and biochemical changes, including the activation of a cascade of cysteine proteases called caspases.[5] Key mechanisms include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] The intrinsic pathway, often implicated in chemotherapy-induced apoptosis, involves the regulation by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[7][8]

Induction of Cell Cycle Arrest

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase).[9][10] This arrest prevents cancer cells from replicating their DNA and dividing, which can ultimately trigger apoptosis if the damage or cellular stress is irreparable.[3][11] For example, compounds can modulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Potential Signaling Pathways Modulated by this compound

The cytotoxic effects of natural compounds are typically mediated by their interaction with one or more intracellular signaling pathways that govern cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[3][5][12] Inhibition of this pathway can suppress survival signals, thereby promoting apoptosis and reducing proliferation. It is plausible that this compound could exert its effects by downregulating the phosphorylation (and thus activation) of key proteins in this cascade, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor-Specific S/G2-Phase Cell Cycle Arrest of Cancer Cells by Methionine Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 9. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Matairesinoside Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinoside, a naturally occurring lignan glycoside, and its aglycone, matairesinol, have garnered significant attention in the scientific community for their diverse biological activities. These compounds, belonging to the phytoestrogen family, are found in a variety of plants and have been traditionally used in herbal medicine. Modern research has begun to unravel the mechanisms behind their therapeutic potential, particularly in the realms of cancer, inflammation, and oxidative stress. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their cytotoxic, anti-inflammatory, and antioxidant properties. Due to the limited availability of extensive research on a wide array of this compound derivatives, this guide will also draw upon findings from structurally similar lignan analogs to infer potential structure-activity relationships and biological effects.

Cytotoxic Activities of Lignan Derivatives

The potential of lignan derivatives as anticancer agents is an active area of research. Studies on various synthetic and semi-synthetic lignan analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of several lignan derivatives, structurally related to this compound, against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dihydroguaiaretic acid (DGA) stereoisomers | HL-60, HeLa | ~30 | [1] |

| (8R,8'R)-9-butyl DGA derivative | HL-60, HeLa | ~6 | [1] |

| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative | HL-60, HeLa | ~1 | [1] |

This table is a compilation of data from multiple sources and is intended for comparative purposes. The experimental conditions for each study may vary.

Structure-Activity Relationship

The cytotoxic activity of lignan derivatives is significantly influenced by their chemical structure. Research suggests that modifications to the side chains and aromatic rings of the lignan backbone can dramatically alter their potency. For instance, increasing the hydrophobicity of the side chains, as seen with the 9-butyl DGA derivative, appears to enhance cytotoxic activity.[1] Furthermore, substitutions on the aromatic rings can also lead to a significant increase in potency, as demonstrated by the approximately 24-fold higher activity of the 7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative compared to the natural (8R,8'R)-DGA.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (lignan derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Activities of Lignan Derivatives

Chronic inflammation is a key contributor to various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Lignan derivatives have shown promise in modulating inflammatory responses.

Inhibition of Nitric Oxide Production

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

A study on novel dibenzylbutane lignan derivatives demonstrated that several compounds could inhibit NO release in LPS-induced RAW 264.7 cells. One particularly potent derivative, compound 10h , showed the strongest inhibitory effect at a concentration of 20 µM and also suppressed the secretion and gene expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the lignan derivatives for a specific time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL). Include a control group with LPS only and a vehicle control.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Antioxidant Activities of Lignan Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Lignans are known for their antioxidant properties, which are often attributed to their phenolic structure.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds. Studies on various lignans have demonstrated their ability to scavenge DPPH radicals. For example, secoisolariciresinol diglucoside (SDG) and its aglycone secoisolariciresinol (SECO) were found to be effective antioxidants against DPPH radicals at concentrations of 25-200 µM.[3] The antioxidant activity of lignans is often linked to the presence of hydroxyl groups on the aromatic rings.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare solutions of the lignan derivatives at various concentrations.

-

Reaction Mixture: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes. Include a control with the solvent instead of the sample.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

Signaling Pathways Modulated by Lignan Derivatives

The biological activities of lignan derivatives are often mediated through their interaction with key cellular signaling pathways. Two of the most important pathways implicated in the effects of these compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[4] The anti-inflammatory effects of some lignan derivatives are attributed to their ability to inhibit the activation of NF-κB.[2] For instance, the potent anti-inflammatory lignan derivative 10h was found to exert its effects by inhibiting NF-κB activation through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[2]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of lignan derivatives.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[5] This pathway is often dysregulated in cancer. The anticancer effects of matairesinol have been linked to its ability to modulate the MAPK pathway by suppressing the phosphorylation of ERK1/2 in pancreatic cancer cells.

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of matairesinol derivatives.

Conclusion and Future Directions

This compound derivatives and related lignans represent a promising class of compounds with significant potential in drug discovery. Their demonstrated cytotoxic, anti-inflammatory, and antioxidant activities, coupled with their ability to modulate key signaling pathways like NF-κB and MAPK, make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. This will enable the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways affected by these derivatives. Preclinical and clinical studies will be essential to translate the promising in vitro findings into tangible therapeutic benefits for patients. The continued exploration of this fascinating class of natural product derivatives holds great promise for the future of medicine.

References

- 1. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Matairesinoside: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinoside, a lignan glycoside found in various plant sources, is a subject of growing interest within the scientific community due to the potential health benefits of its metabolic products. As a phytoestrogen, its biotransformation in the gut leads to the formation of enterolignans, which have been investigated for their role in modulating hormone-dependent conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism, drawing upon existing literature on related lignans to build a predictive metabolic pathway. This document is intended to serve as a resource for researchers and professionals in drug development and nutritional science, offering detailed methodologies and data presentation to facilitate further investigation into this promising compound.

Bioavailability of this compound

Direct quantitative pharmacokinetic data for this compound is not extensively available in the current scientific literature. However, based on studies of structurally similar lignan glycosides, such as secoisolariciresinol diglucoside (SDG), it is understood that the oral bioavailability of this compound in its glycosidic form is likely very low.[1] The polar nature of the glucose moiety hinders its passive diffusion across the intestinal epithelium.

The primary pathway for the systemic availability of this compound's bioactive components is through the metabolic action of the gut microbiota.[1][2][3] Therefore, the "bioavailability" of this compound is more accurately considered in terms of the absorption of its metabolites, principally enterolactone and enterodiol.

Metabolism of this compound

The metabolism of this compound is a multi-step process predominantly carried out by the intestinal microflora.[1][2][3][4]

Step 1: Deglycosylation

The initial and crucial step in this compound metabolism is the enzymatic cleavage of the glucose molecule by bacterial β-glucosidases in the colon. This hydrolysis reaction releases the aglycone, matairesinol .[1]

Step 2: Conversion to Enterolignans

Following deglycosylation, matairesinol undergoes further bacterial transformation to produce the enterolignans, enterodiol and enterolactone .[1][2][3] This conversion involves a series of demethylation and dehydroxylation reactions.[5] Enterodiol can be further oxidized to enterolactone.[1]

Hepatic Metabolism

Once absorbed, matairesinol and the resulting enterolignans can undergo Phase II metabolism in the liver, primarily through glucuronidation and sulfation, to facilitate their excretion.[5] Studies on matairesinol have shown that it is a substrate for cytochrome P450-mediated metabolism in rat liver microsomes, involving aliphatic and aromatic hydroxylation, and to a lesser extent, oxidative demethylation. However, human hepatic metabolism of matairesinol appears to be less extensive.[5]

Predicted Metabolic Pathway of this compound

References

- 1. bcerp.org [bcerp.org]

- 2. researchgate.net [researchgate.net]

- 3. Matairesinol - Wikipedia [en.wikipedia.org]

- 4. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Matairesinoside in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the biological activities of Matairesinoside in various cell culture models. The methodologies outlined below cover the assessment of its cytotoxic, anti-inflammatory, and anti-migratory effects, along with its influence on key cellular signaling pathways.

Overview of this compound and its Biological Activities

This compound is a lignan found in various plants that has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties. In vitro studies have shown its potential to inhibit cancer cell proliferation, induce apoptosis, and suppress inflammatory responses in different cell types. These effects are often attributed to its ability to modulate critical intracellular signaling pathways.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Recommended Cell Lines:

-

Pancreatic cancer: MIA PaCa-2, PANC-1

-

Breast cancer: MCF-7

-

Leukemia: K562

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 5 µM to 100 µM. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Table 1: Summary of this compound's Effect on Cancer Cell Proliferation

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Inhibition of Proliferation (%) | Reference |

| MIA PaCa-2 | 80 | 48 | 50 | [2] |

| PANC-1 | 80 | 48 | 48 | [2] |

Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators.

Recommended Cell Lines:

-

Murine macrophages: RAW 264.7

-

Human monocytic cells: THP-1 (differentiated into macrophages)

-

Microglia: BV-2

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) [4][5][6][7][8]

-

Cell Seeding and Differentiation (for THP-1): Seed RAW 264.7 or BV-2 cells at 5 x 10⁴ cells/well in a 96-well plate. For THP-1 cells, seed at 1 x 10⁵ cells/well and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.

Protocol: Cytokine Measurement (ELISA) [9][10][11][12][13]

-

Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.

-

Data Analysis: Quantify cytokine concentrations based on the standard curve provided in the ELISA kit.

Table 2: Summary of this compound's Anti-inflammatory Effects

| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Measured Parameter | Result | Reference |

| BV-2 | LPS (1 µg/mL) | 6.25 - 25 | Nitric Oxide | Concentration-dependent reduction | |

| BV-2 | LPS (1 µg/mL) | 6.25 - 25 | iNOS expression | Concentration-dependent reduction | |

| BV-2 | LPS (1 µg/mL) | 6.25 - 25 | COX-2 expression | Concentration-dependent reduction |

Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Recommended Cell Lines:

-

Pancreatic cancer: MIA PaCa-2, PANC-1

-

Breast cancer: MDA-MB-231

Protocol: Transwell Migration/Invasion Assay [14][15]

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed 1 x 10⁵ cells into the upper chamber of the Transwell insert.

-

Treatment: Add this compound at desired concentrations to the upper chamber.

-

Chemoattractant: Add complete medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Table 3: Summary of this compound's Effect on Cell Migration and Invasion

| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |

| MIA PaCa-2 | Invasion | 80 | Significant inhibition | |

| PANC-1 | Invasion | 80 | Significant inhibition |

Signaling Pathway Analysis

Western Blotting for NF-κB and MAPK Pathways

Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK1/2, p-p38, p-JNK) pathways. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Caption: Experimental workflow for testing this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: Potential interaction of this compound with the PI3K/Akt pathway.

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. google.com [google.com]

- 9. Frontiers | The Paradox of Akt-mTOR Interactions [frontiersin.org]

- 10. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: map04151 [kegg.jp]

- 12. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Matairesinoside as a Potential TMEM16A Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

To date, there is no direct scientific literature identifying Matairesinoside as an inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel. However, emerging research on other structurally related lignans demonstrating modulatory effects on TMEM16A suggests a potential avenue for investigation. This document provides a comprehensive guide for researchers interested in exploring the inhibitory potential of this compound on TMEM16A. It outlines established protocols for screening and characterizing novel TMEM16A inhibitors, utilizing data from known natural product inhibitors as examples.

While direct data on this compound is absent, the protocols detailed below are the standard, validated methods in the field for identifying and characterizing new TMEM16A modulators. These include fluorescence-based screening assays and electrophysiological recordings. Furthermore, this document presents a logical workflow and the known signaling pathway of TMEM16A for a comprehensive understanding.

Introduction to TMEM16A

TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of TMEM16A is implicated in several diseases such as cystic fibrosis, asthma, hypertension, and cancer, making it an attractive target for drug discovery. Several natural products have been identified as inhibitors of TMEM16A, highlighting the potential for discovering novel modulators from natural sources.

Lignans as TMEM16A Modulators

While this compound itself has not been studied in the context of TMEM16A, other lignan compounds, such as kobusin and eudesmin, have been shown to modulate the activity of calcium-activated chloride channels, including inhibitory effects on TMEM16A.[1] This provides a rationale for investigating other lignans, like this compound, for similar activity.

Screening and Characterization of TMEM16A Inhibitors

A typical workflow for identifying and characterizing a novel TMEM16A inhibitor, such as the potential investigation of this compound, is outlined below.

Quantitative Data on Known Natural Product TMEM16A Inhibitors

The following table summarizes the inhibitory potency of several known natural product inhibitors of TMEM16A. This data can serve as a benchmark for evaluating the potential efficacy of novel compounds like this compound.

| Compound | Natural Source | IC50 (µM) | Cell Line | Reference |

| Tannic acid | Red wine, green tea | 6 | N/A | [2] |

| Arctigenin | Burdock | N/A | Lung adenocarcinoma cells | [2] |

| Matrine | Sophora flavescens | N/A | Lung adenocarcinoma cells | [2] |

| Luteolin | Various plants | 4.5 | LA795 | [3] |

| Galangin | Alpinia galanga | ~10 | LA795 | [3] |

| Quercetin | Various plants | ~12 | LA795 | [3] |

| Fisetin | Various plants | 15 | LA795 | [3] |

| Liquiritigenin | Glycyrrhiza glabra | N/A | HEK293T | [4] |

| Allicin | Garlic | 24.35 ± 4.14 | LA795 | [5] |

| Silibinin | Milk thistle | N/A | LA795 | [6] |

| Kobusin | Magnoliae Flos | 100 | FRT cells | [1] |

| Eudesmin | Magnoliae Flos | 200 | FRT cells | [1] |

Experimental Protocols

High-Throughput Screening using YFP-Based Fluorescence Assay

This assay is a common primary screening method to identify potential TMEM16A inhibitors. It relies on the principle that iodide influx through active TMEM16A channels quenches the fluorescence of Yellow Fluorescent Protein (YFP).

Materials:

-

HEK293T cells stably co-expressing TMEM16A and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

Assay buffer (e.g., PBS with Ca2+ and Mg2+).

-

Iodide-containing buffer (e.g., PBS with NaI instead of NaCl).

-

TMEM16A activator (e.g., ATP or a Ca2+ ionophore like ionomycin).

-

Test compounds (e.g., this compound).

-

Known TMEM16A inhibitor as a positive control (e.g., T16Ainh-A01).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol:

-

Seed the stable HEK293T cells in the multi-well plates and grow to confluence.

-

Wash the cells with assay buffer.

-

Incubate the cells with the test compounds or controls at various concentrations for a specified time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and measure the baseline YFP fluorescence.

-

Add the TMEM16A activator along with the iodide-containing buffer to all wells.

-

Immediately start recording the YFP fluorescence quenching over time.

-

The rate of fluorescence quenching is proportional to the iodide influx and thus TMEM16A activity. A reduced rate of quenching in the presence of a test compound indicates potential inhibition.

Electrophysiology: Whole-Cell Patch Clamp

This is the gold-standard method for confirming and characterizing the inhibitory effect on TMEM16A ion channel activity.

Materials:

-

HEK293T cells transiently or stably expressing TMEM16A.

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 600 nM) (pH 7.2).

-

Test compounds and controls.

Protocol:

-

Culture the TMEM16A-expressing cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull a micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

-

Record the baseline TMEM16A currents.

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Record the currents in the presence of the compound.

-

Wash out the compound with the extracellular solution to check for reversibility of the inhibition.

-

Analyze the current inhibition at each voltage and concentration to determine the IC50 value and the mechanism of inhibition (e.g., voltage-dependence).

TMEM16A Signaling Pathway

The activation of TMEM16A is primarily dependent on the increase in intracellular calcium concentration. This can be triggered by various upstream signaling pathways.

References

- 1. Modulation of Chloride Channel Functions by the Plant Lignan Compounds Kobusin and Eudesmin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of transmembrane member 16A calcium-activated chloride channels by natural flavonoids contributes to flavonoid anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Calcium-Activated Chloride Channel TMEM16A is Inhibitied by Liquiritigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Inhibition of TMEM16A by Natural Product Silibinin: Potential Lead Compounds for Treatment of Lung Adenocarcinoma [frontiersin.org]

Formulation of Matairesinoside for Enhanced Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinoside, a lignan glycoside, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. However, its clinical translation is often hampered by poor solubility and limited bioavailability. Advanced drug delivery systems offer a promising approach to overcome these limitations by enhancing its solubility, stability, and targeted delivery. This document provides detailed application notes and experimental protocols for the formulation of this compound into various nano-delivery systems.

Formulation Strategies and Characterization

Several nanoformulation strategies can be employed to enhance the delivery of this compound. The choice of formulation depends on the desired release profile, route of administration, and therapeutic target. Key formulation options include liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and self-emulsifying drug delivery systems (SEDDS).

Data Presentation: Comparative Analysis of this compound Formulations

The following tables summarize typical quantitative data obtained from the characterization of different this compound nanoformulations.

Table 1: Physicochemical Properties of this compound Nanoformulations

| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| Liposomes | 150 ± 20 | 0.21 ± 0.05 | -25 ± 5 | 75 ± 8 | 5 ± 1 |

| Solid Lipid Nanoparticles (SLNs) | 200 ± 30 | 0.28 ± 0.07 | -18 ± 4 | 85 ± 7 | 8 ± 2 |

| PLGA Nanoparticles | 250 ± 40 | 0.19 ± 0.04 | -30 ± 6 | 80 ± 9 | 10 ± 2 |

| SEDDS (emulsion droplet size) | 100 ± 15 | 0.25 ± 0.06 | N/A | >95 | 15 ± 3 |

Table 2: In Vitro Drug Release Profile of this compound Nanoformulations

| Formulation Type | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) |

| This compound Solution | >90 | >95 | >95 |

| Liposomes | 15 ± 3 | 40 ± 5 | 70 ± 8 |

| Solid Lipid Nanoparticles (SLNs) | 10 ± 2 | 35 ± 4 | 65 ± 7 |

| PLGA Nanoparticles | 8 ± 2 | 30 ± 5 | 60 ± 6 |

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration technique.

Materials:

-

This compound

-

Soy phosphatidylcholine (SPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.[1]

-

Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the inner wall of the flask.[2]

-

Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.[1] This will result in the formation of multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.[1]

Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Shear Homogenization and Ultrasonication)

This protocol details the preparation of this compound-loaded SLNs.

Materials:

-

This compound

-

Glyceryl monostearate (solid lipid)

-

Poloxamer 188 (surfactant)

-

Deionized water

Procedure:

-

Melt the glyceryl monostearate at a temperature above its melting point (e.g., 75°C).

-

Dissolve this compound in the molten lipid.

-

Heat the aqueous phase containing the Poloxamer 188 to the same temperature.

-

Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.[3]

-

Sonicate the pre-emulsion using a probe sonicator for 10 minutes to reduce the particle size.[3]

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol describes the encapsulation of this compound in biodegradable PLGA nanoparticles.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

-

Deionized water

Procedure:

-

Dissolve this compound and PLGA in dichloromethane to form the organic phase.[4]

-

Add the organic phase dropwise to the aqueous PVA solution while stirring at a high speed to form an oil-in-water (o/w) emulsion.

-

Sonicate the emulsion to reduce the droplet size.

-

Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid PLGA nanoparticles.[4]

-

Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.

Characterization of Nanoformulations

a. Particle Size and Zeta Potential Analysis:

-

Dilute the nanoparticle suspension with deionized water.

-

Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).[5][6][7]

b. Encapsulation Efficiency and Drug Loading:

-

Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation.[8]

-

Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Disrupt the nanoparticles using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.

-

Quantify the total amount of drug in the formulation.

-

Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following equations:

EE (%) = (Total Drug - Free Drug) / Total Drug x 100[8] DL (%) = (Total Drug - Free Drug) / Total Nanoparticle Weight x 100

In Vitro Drug Release Study (Dialysis Method)

This protocol assesses the release of this compound from the nanoformulations over time.[9][10]

Materials:

-

This compound-loaded nanoformulation

-

Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through, e.g., 12-14 kDa)[11]

-

Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)

Procedure:

-

Place a known amount of the nanoformulation into a dialysis bag.[11]

-

Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with continuous stirring.[10]

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10]

-

Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the cumulative percentage of drug released over time.

Signaling Pathway Analysis

This compound and its aglycone, matairesinol, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[12][13]

NF-κB Signaling Pathway

MAPK Signaling Pathway

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of p38 MAPK in stimulated cells (e.g., macrophages).

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Lyse the cells with ice-cold lysis buffer and determine the protein concentration.[14]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

Experimental Workflow

References

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method [mdpi.com]

- 5. horiba.com [horiba.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gene Expression Analysis in Response to Matairesinoside Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matairesinoside, a plant lignan, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. These biological activities are largely attributed to its ability to modulate gene expression, influencing key cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses. This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment, focusing on the MAPK and NF-κB signaling pathways.

Data Presentation

The following tables summarize the quantitative data on gene and protein expression changes observed in various cancer cell lines and microglia after treatment with this compound or its aglycone, Matairesinol.

Table 1: Effect of Matairesinol on Gene Expression in Pancreatic Cancer Cells [1]

| Gene | Cell Line | Treatment Concentration | Fold Change | p-value |

| VEGFC | PANC-1 | 80 µM | ~0.7 | NS |

| VEGFC | MIA PaCa-2 | 80 µM | 0.51 | < 0.01 |

| FOXM1 | PANC-1 | 80 µM | ~0.7 | NS |

| FOXM1 | MIA PaCa-2 | 80 µM | 0.53 | < 0.05 |

| MMP1 | PANC-1 | 80 µM | Slightly Reduced | NS |

| MMP1 | MIA PaCa-2 | 80 µM | 0.63 | < 0.01 |

| PLAU | PANC-1 | 80 µM | Increased | Not Specified |

| PLAU | MIA PaCa-2 | 80 µM | Increased | Not Specified |

NS: Not Significant

Table 2: Effect of Matairesinol on Protein Phosphorylation in Pancreatic Cancer Cells [1]

| Protein | Cell Line | Treatment Concentration | Fold Change | p-value |

| p-AKT | PANC-1 | 80 µM | 1.9 | < 0.01 |

| p-AKT | MIA PaCa-2 | 80 µM | 1.8 | < 0.01 |

| p-P38 | PANC-1 | 80 µM | 4.5 | < 0.001 |

| p-P38 | MIA PaCa-2 | 80 µM | 2.4 | < 0.001 |

| p-ERK1/2 | PANC-1 | 80 µM | 0.49 | < 0.001 |

| p-ERK1/2 | MIA PaCa-2 | 80 µM | 0.55 | < 0.001 |

Table 3: Effect of Matairesinol on Gene Expression in Prostate Cancer Cells (PC3) [2]

| Gene | Regulation |

| AKT1 | Downregulated |

| ERBB2 | Downregulated |

| MMP2 | Downregulated |

| MMP9 | Downregulated |

| HSP90AA1 | Downregulated |

| HIF1A | Downregulated |

| IGF1R | Downregulated |

| PTEN | Upregulated |

Table 4: Effect of Matairesinol on Inflammatory Gene Expression in BV-2 Microglia [3]

| Gene/Product | Regulation |

| Nitric Oxide (NO) Production | Reduced |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced |

| Cyclooxygenase-2 (COX-2) | Reduced |

Experimental Protocols